4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide
Description
This compound is a quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 2-((2-fluorophenyl)amino)-2-oxoethyl group and a methylbenzyl-benzamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27FN4O4/c1-21-10-12-22(13-11-21)18-34-30(39)24-16-14-23(15-17-24)19-37-31(40)25-6-2-5-9-28(25)36(32(37)41)20-29(38)35-27-8-4-3-7-26(27)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJZPLXCSDZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Dihydroquinazoline core : Known for its diverse pharmacological properties.
- Benzamide moiety : Often associated with anti-cancer properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Below are some key findings:
Antiproliferative Activity
In vitro studies have demonstrated that the compound shows promising antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 5.9 μM to 176.5 μM against different cell lines such as A549 (lung cancer), SW-480 (colon cancer), and MCF-7 (breast cancer) .
The proposed mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, particularly in the A549 cell line.
- Cell Cycle Arrest : It causes arrest in the S phase of the cell cycle, which is critical for preventing cancer cell proliferation .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Lung Cancer Cells :
- Objective : To assess the antiproliferative effects on A549 cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Study on Breast Cancer Cells :
- Objective : Evaluation against MCF-7 cells.
- Findings : The compound showed a dose-dependent reduction in cell growth and increased apoptosis markers.
- Mechanistic Studies :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 5.9 | Apoptosis induction |
| Antiproliferative | SW-480 | 176.5 | Cell cycle arrest |
| Antiproliferative | MCF-7 | 2.3 | Apoptosis induction |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The quinazolinone core in the target compound and Elinogrel () provides a rigid scaffold for receptor interaction, while pyrazolopyrimidine () and triazole () derivatives offer alternative heterocyclic systems.
- Fluorinated aromatic rings (present in the target compound and ) enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
Key Observations :
- The target compound’s synthesis may face challenges in yield optimization, as seen in (28% yield) and (50% yield).
- Palladium-catalyzed cross-coupling () and nucleophilic substitution () are common strategies for analogous compounds.
Key Observations :
- Fluorine substitution (as in the target compound and ) may reduce metabolic degradation, improving pharmacokinetics .
Q & A
Advanced Research Question
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- CRISPR-Cas9 screening : Knock out suspected targets (e.g., kinases) and evaluate resistance .
- Molecular docking : Prioritize targets (e.g., EGFR, VEGFR2) using AutoDock Vina; validate with SPR (KD <100 nM) .
How should researchers design in vivo efficacy studies for this compound?
Advanced Research Question
- Model selection : Use xenograft models (e.g., HCT-116 colon cancer) for antitumor activity or PTZ-induced seizures for anticonvulsant screening .
- Dosing regimen : Optimize via PK/PD modeling (e.g., 10 mg/kg IV, q48h) to maintain plasma levels above IC90 .
- Endpoint analysis : Measure tumor volume reduction (>50%) or seizure latency (>2x control) .
What are best practices for analyzing pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Advanced Research Question
- LC-MS/MS : Quantify plasma/tissue concentrations with a lower limit of detection (LLOD) <1 ng/mL .
- Compartmental modeling : Use WinNonlin to estimate t1/2, Vd, and CL .
- Correlate exposure-effect : Apply Emax models to link AUC24h to efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
